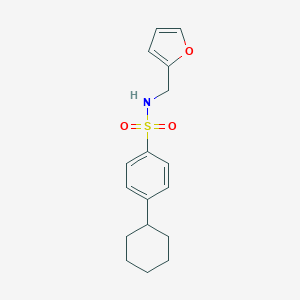
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for a specific subtype of serotonin receptor, known as 5-HT6, which is primarily located in the brain.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a high affinity for the 5-HT6 receptor, which is primarily located in the brain and is involved in the regulation of mood, cognition, and appetite. Studies have suggested that modulating the activity of this receptor may have therapeutic potential for the treatment of a variety of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves its interaction with the 5-HT6 receptor. This receptor is a G protein-coupled receptor that is coupled to the activation of adenylate cyclase, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). By binding to this receptor, N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide can modulate the activity of this signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide are primarily mediated through its interaction with the 5-HT6 receptor. Studies have shown that this compound can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release. This can result in a variety of effects on behavior and physiology, including changes in mood, cognition, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide in lab experiments is its high affinity for the 5-HT6 receptor. This allows for precise modulation of this receptor's activity, which can be useful for studying its role in various physiological and pathological processes. However, one limitation of using this compound is its specificity for this receptor subtype, which may limit its utility for studying other serotonin receptors or neurotransmitter systems.
Orientations Futures
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide. One area of interest is the potential therapeutic applications of this compound for the treatment of neuropsychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is the development of new compounds that can modulate the activity of the 5-HT6 receptor with greater specificity and potency. These compounds could have potential applications in the development of new drugs for the treatment of neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-methylisoxazole-3-carboxylic acid with piperidine and sulfonyl chloride in the presence of a catalyst. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
N-(5-methyl-3-isoxazolyl)-1-piperidinesulfonamide |
|---|---|
Formule moléculaire |
C9H15N3O3S |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-8-7-9(10-15-8)11-16(13,14)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
HJBUEKSTMOGIAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)